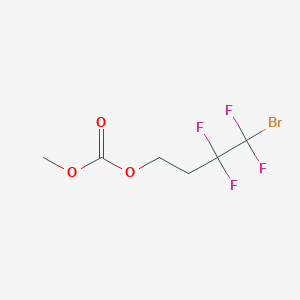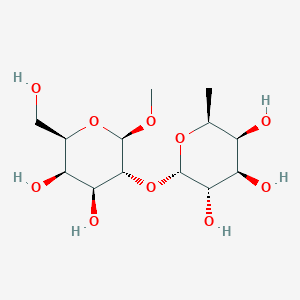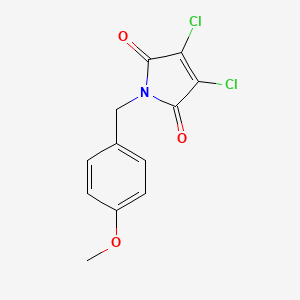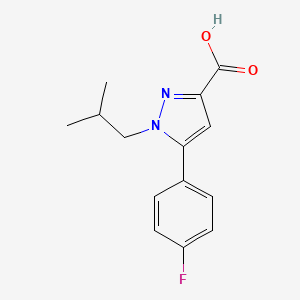
sec-Butyl 4,4,5,5,5-pentafluoropentyl carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
sec-Butyl 4,4,5,5,5-pentafluoropentyl carbonate is an organofluorine compound known for its unique chemical properties. It is often used in various scientific research applications due to its stability and reactivity. The compound’s molecular formula is C10H15F5O3, and it has a molecular weight of 278.22 g/mol .
Preparation Methods
The synthesis of sec-Butyl 4,4,5,5,5-pentafluoropentyl carbonate typically involves the reaction of sec-butyl alcohol with 4,4,5,5,5-pentafluoropentanol in the presence of a carbonate source. The reaction conditions often include the use of a catalyst and a solvent to facilitate the reaction. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
sec-Butyl 4,4,5,5,5-pentafluoropentyl carbonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the carbonate group into alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbonate group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
sec-Butyl 4,4,5,5,5-pentafluoropentyl carbonate is utilized in various scientific research fields, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of sec-Butyl 4,4,5,5,5-pentafluoropentyl carbonate involves its interaction with molecular targets through its reactive functional groups. The carbonate group can participate in various chemical reactions, leading to the formation of new compounds. The pathways involved in these reactions depend on the specific conditions and reagents used .
Comparison with Similar Compounds
sec-Butyl 4,4,5,5,5-pentafluoropentyl carbonate can be compared with other similar compounds, such as:
- tert-Butyl 4,4,5,5,5-pentafluoropentyl carbonate
- n-Butyl 4,4,5,5,5-pentafluoropentyl carbonate
These compounds share similar structural features but differ in the nature of the alkyl group attached to the carbonate. The unique properties of this compound, such as its reactivity and stability, make it distinct from its analogs .
Properties
Molecular Formula |
C10H15F5O3 |
|---|---|
Molecular Weight |
278.22 g/mol |
IUPAC Name |
butan-2-yl 4,4,5,5,5-pentafluoropentyl carbonate |
InChI |
InChI=1S/C10H15F5O3/c1-3-7(2)18-8(16)17-6-4-5-9(11,12)10(13,14)15/h7H,3-6H2,1-2H3 |
InChI Key |
XVYATOPPTQERJJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)OC(=O)OCCCC(C(F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1-[(2R)-2-methylpiperazin-1-yl]-2-phenylethan-1-one](/img/structure/B12079906.png)



![5-[Ethoxy(oxo)methane]-2-(4-fluorophenyl)-1H-1,3-benzodiazol-1-yl](/img/structure/B12079941.png)


![Methyl 6,18-dimethoxy-17-[2-(4-methoxyphenoxy)acetyl]oxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate](/img/structure/B12079952.png)

